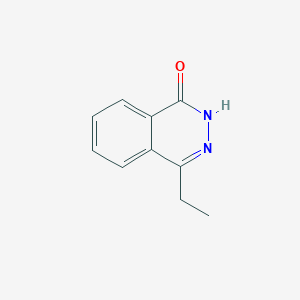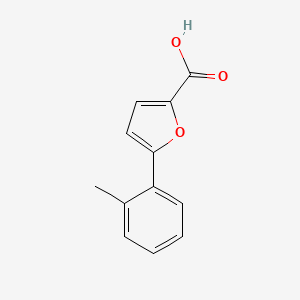
3,4-ジフルオロベンジルマグネシウムブロミド
概要
説明
3,4-Difluorobenzylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a versatile tool in the synthesis of various organic molecules.
科学的研究の応用
3,4-Difluorobenzylmagnesium bromide is extensively used in scientific research due to its versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzylmagnesium bromide is typically synthesized through the reaction of 3,4-difluorobenzyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The reaction is highly exothermic and must be conducted under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In an industrial setting, the synthesis of 3,4-difluorobenzylmagnesium bromide involves scaling up the laboratory procedure. Large reactors equipped with cooling systems are used to manage the exothermic nature of the reaction. Continuous monitoring and precise control of reaction conditions are essential to ensure product quality and safety.
化学反応の分析
Types of Reactions: 3,4-Difluorobenzylmagnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with various electrophiles, such as aldehydes, ketones, and esters, to form secondary and tertiary alcohols.
Common Reagents and Conditions:
Aldehydes and Ketones: The reaction with aldehydes and ketones typically occurs at room temperature in anhydrous ether or THF.
Esters: The reaction with esters often requires higher temperatures and longer reaction times.
Major Products Formed:
Alcohols: The primary products are secondary and tertiary alcohols, which are valuable intermediates in organic synthesis.
Boronic Acids: It can also be used to prepare 3,4-difluorophenylboronic acid, a key building block in the synthesis of norepinephrine transporter selective molecules.
作用機序
The mechanism by which 3,4-difluorobenzylmagnesium bromide exerts its effects involves the formation of a carbon-carbon bond through nucleophilic addition. The Grignard reagent attacks the electrophilic carbon of the carbonyl group, resulting in the formation of an alkoxide intermediate, which is then protonated to yield the corresponding alcohol.
Molecular Targets and Pathways Involved: The primary molecular target is the carbonyl carbon of aldehydes and ketones. The reaction pathway involves the formation of a Grignard reagent, nucleophilic addition to the carbonyl group, and subsequent protonation.
類似化合物との比較
Phenylmagnesium bromide
Benzylmagnesium chloride
3,4-Difluorophenylmagnesium bromide
特性
IUPAC Name |
magnesium;1,2-difluoro-4-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWPOKTIICNDG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380830 | |
| Record name | Magnesium bromide (3,4-difluorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738580-43-3 | |
| Record name | Magnesium bromide (3,4-difluorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)








